Boc-NH-PEG7-azide chemical structure and properties
Boc-NH-PEG7-azide chemical structure and properties
An In-depth Technical Guide to Boc-NH-PEG7-azide
Introduction
Boc-NH-PEG7-azide is a heterobifunctional, polyethylene glycol (PEG)-based crosslinker extensively utilized by researchers in chemistry, biology, and pharmaceutical sciences. Its unique structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a reactive azide group at the other, separated by a seven-unit PEG chain, makes it an invaluable tool for molecular synthesis and bioconjugation.[1][2] This guide provides a comprehensive overview of its chemical properties, core functionalities, and detailed protocols for its application in key chemical transformations.
The molecule serves as a versatile linker, enabling the covalent connection of two different molecular entities.[1] The Boc group provides a stable, temporary protection for a primary amine, which can be selectively removed under acidic conditions to reveal the reactive amine.[3] The azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][4] Specifically, the azide readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1] These characteristics make Boc-NH-PEG7-azide particularly well-suited for applications in drug development, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and for the modification of biomolecules and materials.[1][5][6]
Chemical Structure and Properties
The structure of Boc-NH-PEG7-azide consists of three key components: the Boc-protected amine, the hydrophilic PEG7 spacer, and the terminal azide group.
Caption: Schematic of Boc-NH-PEG7-azide.
Physicochemical Properties
The quantitative properties of Boc-NH-PEG7-azide are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₄₂N₄O₉ | [1][5] |
| Molecular Weight | 494.58 g/mol | [1][2][5] |
| CAS Number | 206265-96-5 | [1][7] |
| Appearance | Light Yellowish Viscous Liquid | [5] |
| SMILES | O=C(OC(C)(C)C)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | [1] |
| Storage | 2-8°C (short-term, sealed, dry); -20°C to -80°C (long-term) | [8][9] |
Core Functionalities and Reactions
The utility of Boc-NH-PEG7-azide stems from its two terminal functional groups, which can be addressed in a controlled, sequential manner.
The Boc-Protected Amine: Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, particularly those that are basic or nucleophilic.[10] It can be readily and cleanly removed under acidic conditions through a simple carbamate hydrolysis mechanism.[11][12] This process yields the free primary amine, carbon dioxide, and tert-butanol (which typically fragments to isobutylene).[11]
The general workflow for the deprotection of the Boc group is straightforward.
Caption: General workflow for Boc deprotection.
This protocol describes a general procedure for removing the Boc group using trifluoroacetic acid (TFA).
-
Preparation: Dissolve the Boc-NH-PEG7-azide substrate in an appropriate anhydrous organic solvent, such as dichloromethane (DCM) or ethyl acetate, in a clean, dry flask.[11] A typical concentration is 0.1-0.5 M.
-
Acid Addition: To the stirred solution, add an excess of trifluoroacetic acid (TFA). A common approach is to use a solution of 20-50% TFA in DCM. Alternatively, concentrated hydrochloric acid can be used.[11] The reaction is usually performed at room temperature.[11]
-
Reaction Monitoring: Allow the reaction to stir for 30 minutes to 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, the acid and solvent are typically removed under reduced pressure (in vacuo). If necessary, the residue can be co-evaporated with a solvent like toluene to remove residual TFA.
-
Isolation: The resulting amine salt (e.g., trifluoroacetate or hydrochloride salt) can often be used directly in the next step or neutralized with a mild base (e.g., triethylamine or saturated NaHCO₃ solution) followed by extraction to yield the free amine.
Note: For substrates sensitive to strong acids, milder deprotection methods using reagents like aqueous phosphoric acid or oxalyl chloride in methanol may be considered.[10][13]
The Azide Group: Click Chemistry
The azide (N₃) functional group is exceptionally stable and largely unreactive towards common biological functional groups, making it bioorthogonal.[4] Its primary application is in click chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with a terminal alkyne.[14][15]
The CuAAC reaction is highly efficient and regioselective, proceeding rapidly under mild, often aqueous, conditions.[16] The required Cu(I) catalyst is typically generated in situ from a Cu(II) source, like copper(II) sulfate (CuSO₄), and a reducing agent, such as sodium ascorbate.[16] A stabilizing ligand, like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance catalyst stability and reaction rate, especially in biological applications.[14][17]
The following diagram illustrates a typical workflow for a CuAAC bioconjugation reaction.
Caption: General workflow for a CuAAC reaction.
This protocol is a general guide for conjugating an alkyne-modified molecule to Boc-NH-PEG7-azide.
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne-modified biomolecule in an appropriate buffer (e.g., phosphate-buffered saline, PBS).[16]
-
Dissolve Boc-NH-PEG7-azide in a suitable solvent (e.g., DMSO or water).
-
Prepare a 20 mM stock solution of CuSO₄ in water.[16]
-
Prepare a 50 mM stock solution of a ligand like THPTA in water.[16]
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.[16][17]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified molecule to the reaction buffer.
-
Add the Boc-NH-PEG7-azide solution. A slight molar excess (e.g., 2-10 equivalents) relative to the alkyne is often used.[16]
-
-
Catalyst Addition:
-
Initiation and Incubation:
-
Purification: The resulting conjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or HPLC.[16]
Applications in Drug Development: PROTAC Synthesis
A prominent application of Boc-NH-PEG7-azide is in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
Boc-NH-PEG7-azide serves as a versatile PEG-based linker, connecting the two distinct ligands. The synthetic strategy often involves:
-
Deprotecting the Boc group to reveal the amine.
-
Coupling the resulting amine to the E3 ligase ligand.
-
Using the azide terminus to "click" onto an alkyne-functionalized target protein ligand (or vice versa).
Caption: Logical workflow for PROTAC synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 4. Azide | BroadPharm [broadpharm.com]
- 5. purepeg.com [purepeg.com]
- 6. BOC-NH-PEG7-NH2 | CAS:206265-98-7 | Biopharma PEG [biochempeg.com]
- 7. t-Boc-N-Amido-PEG7-Azide for Click Chemistry [axispharm.com]
- 8. Boc-NH-PEG7-azide [myskinrecipes.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. youtube.com [youtube.com]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. interchim.fr [interchim.fr]
- 16. benchchem.com [benchchem.com]
- 17. axispharm.com [axispharm.com]
